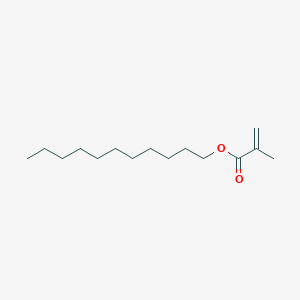

Undecyl methacrylate

Descripción general

Descripción

Undecyl methacrylate is an organic compound belonging to the family of methacrylates. It is an ester formed from methacrylic acid and undecanol. This compound is characterized by its long alkyl chain, which imparts hydrophobic properties, making it useful in various applications such as coatings, adhesives, and polymer synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Undecyl methacrylate can be synthesized through the esterification of methacrylic acid with undecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The reaction is conducted in a tubular reactor where methacrylic acid and undecanol are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and product quality.

Análisis De Reacciones Químicas

Polymerization Reactions

Undecyl methacrylate undergoes free radical polymerization to form polymers and copolymers. This process is influenced by temperature, initiators, and molecular structure.

Free Radical Homopolymerization

Mechanism :

-

Initiation : Radical formation via thermal/UV cleavage of initiators (e.g., AIBN → 2 cyanopropyl radicals).

-

Propagation : Sequential addition of monomer units:

-

Termination : Radical recombination or disproportionation.

Nanoconfinement Effects :

-

Polymerization rates increase in nanopores (e.g., 2–3× faster than bulk) due to restricted chain mobility and localized radical concentration .

Hydrolysis

This compound undergoes hydrolysis under acidic or basic conditions, reverting to methacrylic acid and undecanol:

| Condition | Catalyst | Rate Determinants | Source |

|---|---|---|---|

| Acidic | HCl, H₂SO₄ | Protonation of ester carbonyl group | |

| Basic | NaOH, KOH | Nucleophilic attack by OH⁻ |

Applications : Hydrolysis is critical for recycling polymers or modifying surface properties.

Transesterification

The ester group reacts with alcohols to form new methacrylate esters:

| Catalyst | Alcohol (R-OH) | Yield | Application | Source |

|---|---|---|---|---|

| Sodium methoxide | Ethanol | 85–90% | Tailoring polymer hydrophobicity | |

| Titanium isopropoxide | Glycols | 70–80% | Crosslinkable monomer synthesis |

Copolymerization

This compound is copolymerized with functional monomers to tune material properties:

Example Systems

Structural Insights :

-

The undecyl chain enhances hydrophobicity but requires aromatic comonomers (e.g., cyanobiphenyl) to achieve ordered porous structures .

Side Reactions and Challenges

-

Depropagation : At T > Tₐ, chain scission reverses polymerization, limiting high-temperature processing .

-

Oxygen inhibition : Atmospheric O₂ quenches radicals, requiring inert conditions for efficient polymerization .

Thermodynamic and Kinetic Data

Aplicaciones Científicas De Investigación

Polymer Synthesis

Undecyl methacrylate serves as a valuable monomer in the synthesis of polymers and copolymers. Its unique properties allow for the creation of materials with specific characteristics tailored for various applications.

- Polymerization Reactions : It can undergo free radical polymerization to form polymers with desired mechanical properties. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide under thermal or UV conditions.

Biocompatible Materials

In biological applications, this compound is utilized in the preparation of biocompatible materials, particularly for medical devices.

- Case Study : A study demonstrated that this compound-based coatings effectively prevent biofilm formation on medical devices, showcasing its potential in enhancing device longevity and safety .

Drug Delivery Systems

The compound is also employed in developing drug delivery systems due to its ability to form hydrophobic matrices that can encapsulate therapeutic agents.

- Research Findings : Polymers incorporating this compound have been shown to improve the controlled release of drugs, enhancing therapeutic efficacy while minimizing side effects .

Coatings and Adhesives

Due to its hydrophobic nature, this compound is widely used in industrial applications such as coatings and adhesives.

- Performance Characteristics : Coatings made from this compound exhibit excellent durability and resistance to environmental factors, making them suitable for outdoor applications .

Data Table: Properties and Applications of this compound

| Application Area | Key Properties | Notable Findings |

|---|---|---|

| Polymer Synthesis | Hydrophobicity, polymerization | Forms durable polymers with tailored properties |

| Biocompatible Materials | Non-toxic, biocompatible | Effective in preventing biofilm formation on devices |

| Drug Delivery Systems | Controlled release capabilities | Enhances therapeutic efficacy through sustained release |

| Coatings and Adhesives | Durability, weather resistance | Suitable for outdoor use due to robust performance |

Case Study 1: Antibacterial Coatings

Research conducted on this compound-based coatings revealed their effectiveness in preventing bacterial adhesion and biofilm formation on surfaces used in medical settings. The study highlighted the compound's potential as a key ingredient in developing antimicrobial surfaces for implants .

Case Study 2: Porous Films

A study explored the use of this compound in creating porous films via the breath-figure method. The introduction of local polar groups within hydrophobic polymers facilitated the formation of ordered porous structures, which are beneficial for applications such as filtration and membrane technologies .

Mecanismo De Acción

The mechanism of action of undecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group contains a double bond that can be activated by initiators to form free radicals, leading to chain propagation and polymer formation. The long alkyl chain provides hydrophobicity, which is crucial for applications requiring water resistance.

Comparación Con Compuestos Similares

Similar Compounds

Methyl methacrylate: A shorter chain methacrylate used in the production of polymethyl methacrylate (PMMA).

Butyl methacrylate: Another methacrylate with a shorter alkyl chain, used in coatings and adhesives.

Lauryl methacrylate: Similar to undecyl methacrylate but with a slightly longer alkyl chain.

Uniqueness

This compound is unique due to its balance of hydrophobicity and reactivity. The long alkyl chain provides excellent water resistance, while the methacrylate group allows for versatile polymerization. This combination makes it particularly valuable in applications requiring durable, water-resistant coatings and adhesives.

Actividad Biológica

Undecyl methacrylate (UM) is a methacrylate compound with significant potential in various biological applications, particularly in the fields of biomaterials and drug delivery systems. This article explores its biological activity, including antimicrobial properties, biocompatibility, and its role in polymeric systems.

This compound is characterized by the chemical formula and is classified as a hydrophobic monomer. Its structure includes a long undecyl chain that contributes to its amphiphilic nature, making it suitable for various applications in biomaterials and coatings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its copolymers. The effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus has been documented:

| Polymer Composition | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| P(DMAEMA-co-MMA) | 19 (E. coli) | E. coli |

| P(DMAEMA-co-MMA) | 20 (S. aureus) | S. aureus |

| Bare PMMA | 0 | None |

In this context, this compound's incorporation into copolymers enhances antibacterial activity due to the presence of cationic groups that disrupt bacterial cell membranes through electrostatic interactions .

Biocompatibility

The biocompatibility of this compound has been assessed through various in vitro studies. Copolymers containing UM have shown favorable cytotoxicity profiles, making them suitable candidates for biomedical applications such as drug delivery systems and tissue engineering scaffolds. For instance, copolymers synthesized with negatively charged groups exhibited enhanced calcification potential, which is crucial for bone regeneration applications .

Case Studies

- Antibacterial Coatings : A study demonstrated the efficacy of this compound-based coatings in preventing biofilm formation on medical devices. The coatings significantly reduced bacterial adhesion compared to uncoated surfaces, indicating their potential in clinical settings .

- Drug Delivery Systems : Research has shown that polymers incorporating this compound can effectively encapsulate drugs, enhancing their release profiles while maintaining stability in physiological conditions. This property is particularly beneficial for targeted drug delivery applications .

- Hybrid Materials : The combination of this compound with nanoparticles (e.g., TiO2) has resulted in hybrid materials that exhibit photocatalytic properties, enabling the degradation of organic pollutants in wastewater treatment processes .

Research Findings

- Polymerization Techniques : Various polymerization methods have been employed to synthesize this compound-based copolymers, including free radical polymerization and controlled/living radical polymerization techniques. These methods allow for precise control over molecular weight and architecture, influencing the biological activity of the resulting materials .

- Mechanisms of Action : The antimicrobial mechanism of this compound derivatives involves disruption of bacterial cell membranes and inhibition of biofilm formation through electrostatic interactions and hydrophobic effects .

Propiedades

IUPAC Name |

undecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h2,4-13H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLHYNPADOCLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066066 | |

| Record name | Undecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16493-35-9 | |

| Record name | Undecyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16493-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of undecyl methacrylate?

A1: this compound has the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol.

Q2: What are some notable spectroscopic characteristics of this compound?

A2: While specific spectroscopic data isn't extensively discussed in the provided research, NMR spectroscopy is a valuable tool for analyzing this compound. For example, 1H NMR spectroscopy was used to investigate the alkaline degradation of polymerized ionic liquids incorporating this compound as a backbone. []

Q3: How does the structure of this compound influence its polymerization behavior?

A3: The presence of various substituents in the undecyl chain of both undecyl acrylate and this compound can significantly impact their rates of polymerization. [] This highlights the importance of the alkyl chain structure in influencing the reactivity of the methacrylate group during polymerization.

Q4: Does this compound exhibit any liquid crystalline properties?

A4: While this compound itself is not liquid crystalline, it serves as a valuable building block for liquid crystalline polymers. For instance, incorporating this compound with a cyanobiphenyl mesogen creates polymers exhibiting smectic liquid-crystalline phases. [, ] These liquid crystalline polymers show potential in applications like membrane separation due to their unique temperature-dependent gas transport behavior. []

Q5: How is this compound utilized in the development of porous films?

A5: Researchers have explored the use of side-chain-type liquid-crystalline star polymers containing this compound for fabricating regularly porous films through the breath-figure method. [] This method utilizes the condensation of water droplets to create porous structures. The study demonstrated that hydrophobic polymers incorporating this compound with local polar groups are particularly suitable for forming such structures. []

Q6: Can this compound be incorporated into polymers with photoresponsive properties?

A6: Yes, incorporating azobenzene units alongside this compound in block copolymers results in materials responsive to UV/Vis light. [, , ] These materials exhibit reversible morphological changes upon irradiation, making them promising for applications like smart devices and controlled drug delivery. []

Q7: What role does this compound play in the synthesis of amphiphilic polymers?

A7: this compound is a key component in creating amphiphilic block copolymers, often paired with hydrophilic blocks like poly(ethylene oxide). [, , , ] These polymers self-assemble in solution, forming structures like micelles with ordered cores, showcasing their potential in drug delivery applications. []

Q8: Are there any applications of this compound in the biomedical field?

A8: Research suggests potential biomedical applications for polymers incorporating this compound. For example, poly(11-(9H-carbazol-9-yl)this compound) exhibits memristor characteristics, showcasing potential as flexible synaptic substitutes. [] Additionally, the synthesis of [14C]SK&F 97426A, a bile acid sequestrant, utilized 11-trimethylammonioundecylmethacrylate chloride as a key component. []

Q9: How stable is this compound under alkaline conditions?

A9: Studies investigating the alkaline stability of polymerized ionic liquids with this compound backbones revealed varying degrees of degradation depending on the cation and specific backbone structure. [] For example, butylpyrrolidinium-based PILs with ethyl and this compound backbones displayed superior stability compared to those with undecyl acrylate backbones. []

Q10: How does the length of the alkyl spacer in a copolymer affect the properties of materials containing this compound and azobenzene?

A10: Research on polymethacrylates containing both carbazolyl and azobenzene groups revealed that the length of the alkyl spacer connecting the azobenzene unit to the methacrylic backbone influences the kinetics of photo-orientation and thermal relaxation processes. [, ] These findings highlight the importance of spacer length optimization in fine-tuning material properties for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.